Aprutumab ixadotin, also known as BAY 1187982, is a novel antibody-drug conjugate specifically designed to target fibroblast growth factor receptor 2 (FGFR2). This compound represents a significant advancement in cancer therapeutics, particularly for tumors exhibiting high FGFR2 expression, such as certain types of breast and gastric cancers. The drug consists of a fully human monoclonal antibody that binds to FGFR2, linked to a potent cytotoxic agent derived from auristatin W. This innovative combination aims to deliver targeted therapy while minimizing systemic toxicity associated with conventional chemotherapeutics .
Aprutumab ixadotin is classified as an antibody-drug conjugate. It combines the specificity of monoclonal antibodies with the potency of cytotoxic drugs, allowing for targeted delivery to cancer cells expressing FGFR2. This classification places it within a broader category of targeted cancer therapies that aim to improve efficacy while reducing side effects compared to traditional treatments .
The synthesis of aprutumab ixadotin involves several critical steps:
The molecular structure of aprutumab ixadotin comprises:
The primary chemical reactions involved in aprutumab ixadotin's mechanism include:
The mechanism of action for aprutumab ixadotin can be summarized in three main steps:
Aprutumab ixadotin is primarily being investigated for its efficacy in treating cancers characterized by FGFR2 overexpression. Clinical trials have focused on advanced solid tumors such as triple-negative breast cancer and gastric cancer, where traditional therapies may be less effective or associated with significant side effects. As an innovative therapeutic option, aprutumab ixadotin represents a promising avenue for improving outcomes in patients with these challenging malignancies .
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5